

# Application Notes: S,S-Dimethyl Sulfoximine in Methylene-Transfer Reactions

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## Compound of Interest

Compound Name: *S,S*-Dimethyl sulfoximine

Cat. No.: B075141

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## Introduction

**S,S-Dimethyl sulfoximine** is a versatile chemical intermediate, but its most prominent role in methylene-transfer reactions is realized through its corresponding ylide, dimethylsulfoxonium methylene ( $\text{CH}_2\text{S}(\text{O})(\text{CH}_3)_2$ ), often referred to as the Corey-Chaykovsky reagent.<sup>[1][2]</sup> This stabilized sulfur ylide is a cornerstone of modern organic synthesis, enabling the efficient formation of three-membered rings under mild conditions.<sup>[3]</sup> It is typically generated in situ by the deprotonation of a precursor, trimethylsulfoxonium iodide, with a strong base such as sodium hydride or potassium *tert*-butoxide.<sup>[2][3]</sup>

## Key Applications

The reactions mediated by dimethylsulfoxonium methylene are critical in academic and industrial research, particularly in the synthesis of pharmaceuticals and natural products.<sup>[3]</sup> The sulfoximine-derived ylide offers distinct reactivity compared to other ylides, such as phosphorus ylides used in the Wittig reaction, which yield olefins instead of epoxides.<sup>[2]</sup>

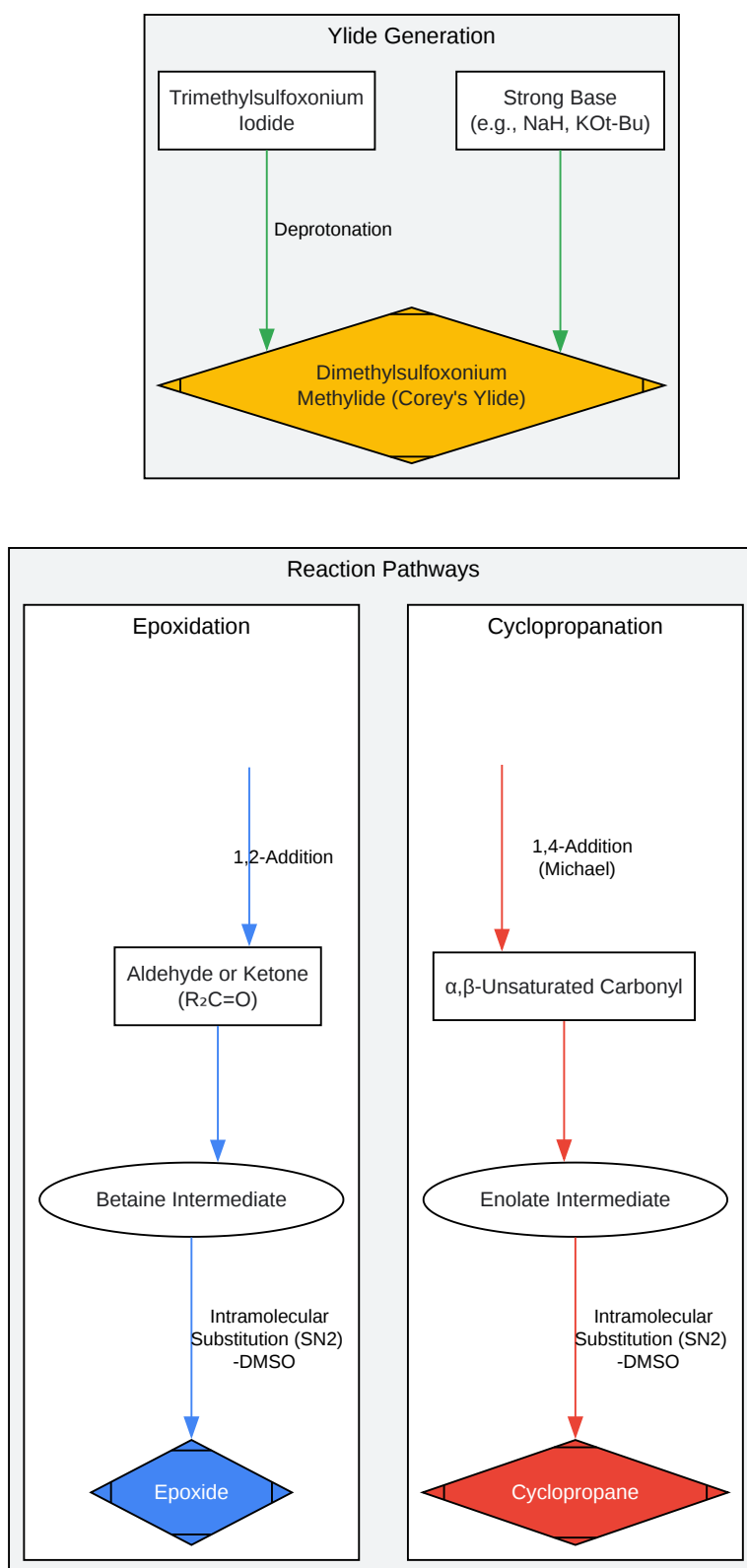
- **Epoxidation:** The primary application is the conversion of aldehydes and ketones to their corresponding epoxides.<sup>[2][3]</sup> This reaction is highly general and serves as a reliable alternative to traditional oxidation-based epoxidation methods.
- **Cyclopropanation:** When reacted with  $\alpha,\beta$ -unsaturated carbonyl compounds (enones), dimethylsulfoxonium methylene selectively performs a 1,4-conjugate addition followed by ring

closure to yield cyclopropanes.[2] This is in contrast to the less stabilized dimethylsulfonium methylide, which typically yields epoxides with enones.

- **Aziridination:** The ylide can also react with imines to form aziridines, which are valuable nitrogen-containing heterocyclic building blocks.[1][2]
- **Stereospecific Ring Expansion:** A notable application is the nucleophilic ring expansion of existing heterocycles. For instance, enantiomerically pure epoxides can be converted to optically active four-membered (oxetanes) and five-membered (oxolanes) cyclic ethers with complete retention of stereochemistry.[4][5]
- **Asymmetric Synthesis:** The development of chiral sulfoximine-based reagents allows for enantioselective methylene-transfer reactions, providing access to chiral epoxides and other valuable building blocks for drug development.[3][6][7][8]

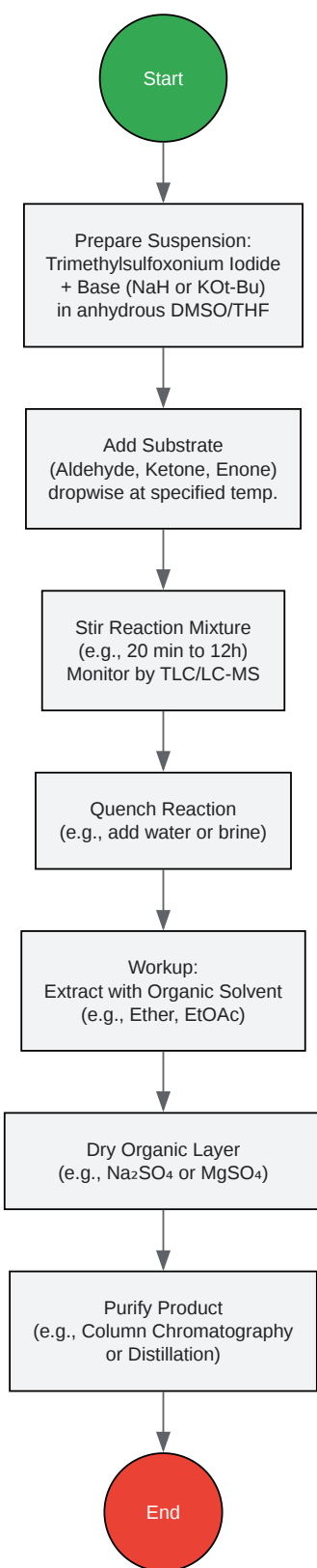
## Reaction Mechanisms and Workflows

The regioselectivity of the Corey-Chaykovsky reaction is a key feature. The reaction with simple carbonyls proceeds via nucleophilic attack to form a betaine intermediate, which then undergoes intramolecular cyclization.[3] For enones, the stabilized nature of dimethylsulfoxonium methylide favors an irreversible 1,4-addition, leading to cyclopropanation.



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Caption: Reaction pathways for **S,S-Dimethyl Sulfoximine** mediated reactions.



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Caption: General experimental workflow for Corey-Chaykovsky reactions.

## Quantitative Data Summary

The efficiency of methylene-transfer reactions mediated by dimethylsulfoxonium methylide is substrate and condition-dependent. The following tables summarize representative quantitative data from the literature.

Table 1: Epoxidation and Cyclopropanation Reactions

Substrate	Base/Solvent	Temp (°C)	Time	Product	Yield (%)	Ref
Cyclohexanone	NaH / DMSO	RT	12 h	1-Oxa-spiro[2.5]octane	~90%	[3]
4-tert-Butylcyclohexanone	KOt-Bu / DMSO	50-60	20 min	Corresponding Epoxide	High	[9]

| Chalcone ( $\alpha,\beta$ -enone) | NaH / DMSO | RT | - | Phenyl-2-benzoylcyclopropane | High | |

Table 2: Stereospecific Ring Expansion of Epoxides

Reaction	Substrate	Temp (°C)	Activation Barrier (kcal/mol)	Product	Notes	Ref
Epoxide → Oxetane	2-Substituted Epoxide	Elevated	13 - 17	Optically Active Oxetane	Complete retention of enantiomeric purity	[4][5]
Oxetane → Oxolane	2-Substituted Oxetane	125	~25	Optically Active Oxolane	Complete retention of enantiomeric purity	[4][5]

| Oxolane → Oxane | 2-Substituted Oxolane | >125 | ~40 | Six-membered Oxane | High barrier hampers this expansion |[5] |

## Experimental Protocols

### Protocol 1: General Epoxidation of a Ketone

This protocol describes a standard procedure for the epoxidation of a ketone using dimethylsulfoxonium methyllide generated in situ from trimethylsulfoxonium iodide and sodium hydride.[2][3]

#### Materials:

- Trimethylsulfoxonium iodide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Ketone substrate (e.g., Cyclohexanone)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

#### Procedure:

- Ylide Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.
- Add anhydrous DMSO to the flask to create a slurry.

- Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the stirred slurry at room temperature. Hydrogen gas will evolve. Stir the resulting mixture for 30-45 minutes until gas evolution ceases and a clear to milky-white solution of the ylide is formed.
- Reaction: Cool the ylide solution in an ice-water bath. Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution over 15 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
- Workup: Carefully pour the reaction mixture into a flask containing ice-cold water.
- Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic extracts and wash them sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the pure epoxide.

#### Protocol 2: "Instant Methylide" Epoxidation

This modified protocol offers a more convenient and rapid method where a pre-mixed, stable solid of the sulfoxonium salt and base is used, generating the ylide only in the presence of the substrate.<sup>[9]</sup>

#### Materials:

- "Instant Ylide" Mixture: A well-ground, anhydrous mixture of trimethylsulfoxonium iodide (1.5 equivalents) and potassium tert-butoxide (1.5 equivalents). This mixture can be prepared in a glovebox and stored indefinitely under anhydrous conditions.
- Ketone/Aldehyde substrate

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add the "Instant Ylide" solid mixture.
- Add a solution of the carbonyl substrate (1.0 equivalent) in anhydrous DMSO to the solid mixture with stirring.
- **Reaction:** Heat the reaction mixture to 50-60 °C. The reaction is often very rapid. For many non-conjugated ketones and aldehydes, the reaction is complete in approximately 20 minutes.[9] Monitor progress by TLC.
- **Workup and Purification:** Cool the reaction mixture to room temperature. Follow steps 6-10 from Protocol 1 for the workup and purification of the final epoxide product.[9] This method avoids the need to pre-form the ylide and handle sodium hydride directly at the time of the reaction.

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